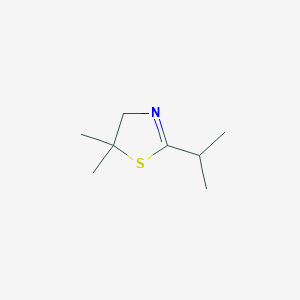![molecular formula C15H24N6O2 B009068 2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol CAS No. 100557-08-2](/img/structure/B9068.png)
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol, commonly known as BTTPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTTPAE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of BTTPAE is not fully understood, but it is believed to act through multiple pathways. In cancer research, BTTPAE has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. In inflammation, BTTPAE has been found to inhibit the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Biochemische Und Physiologische Effekte
BTTPAE has been found to have various biochemical and physiological effects in different studies. In cancer research, BTTPAE has been shown to induce apoptosis by activating specific enzymes that are involved in this process. In inflammation, BTTPAE has been found to reduce the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTTPAE in lab experiments include its potential therapeutic applications in various fields of science, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using BTTPAE in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions that can be explored in the study of BTTPAE. In cancer research, further studies can be conducted to investigate the potential of BTTPAE as an anticancer agent in different types of cancer. In inflammation, more research can be done to understand the specific signaling pathways that are affected by BTTPAE and how it can be used to treat various inflammatory disorders. In neurological disorders, further studies can be conducted to investigate the potential of BTTPAE as a neuroprotective agent and its ability to improve cognitive function.
Conclusion:
BTTPAE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of science. Its complex synthesis process and limited availability have posed challenges in its study, but its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent make it a promising candidate for further research. The understanding of its mechanism of action and the exploration of future directions can provide valuable insights into the potential therapeutic applications of BTTPAE.
Synthesemethoden
The synthesis of BTTPAE involves a multi-step process that includes the reaction of 4-bromomethyl-7-morpholinyltriazolo[1,5-a]pyrimidine with butylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BTTPAE has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, BTTPAE has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is another area where BTTPAE has been studied, and it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, BTTPAE has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
100557-08-2 |
|---|---|
Produktname |
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol |
Molekularformel |
C15H24N6O2 |
Molekulargewicht |
320.39 g/mol |
IUPAC-Name |
2-[butyl-(5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C15H24N6O2/c1-2-3-4-20(5-8-22)14-11-13(19-6-9-23-10-7-19)18-15-16-12-17-21(14)15/h11-12,22H,2-10H2,1H3 |
InChI-Schlüssel |
KISUXSFXQRSZSR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
Kanonische SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



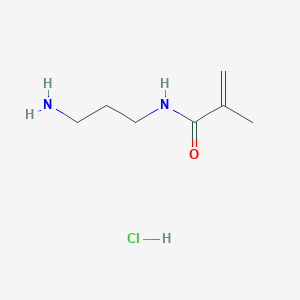
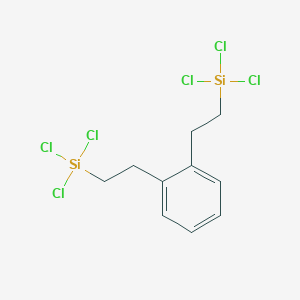
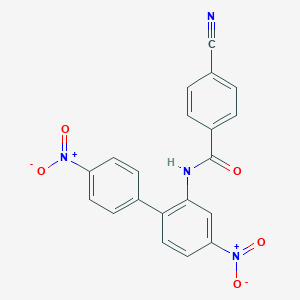
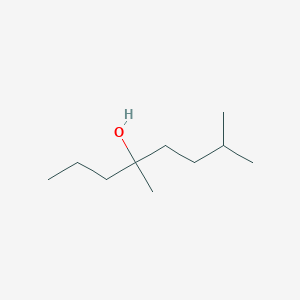
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)



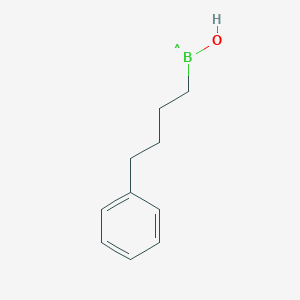
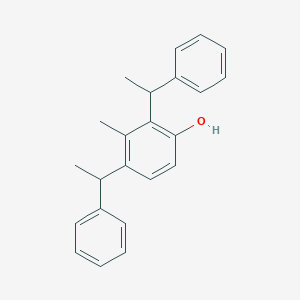
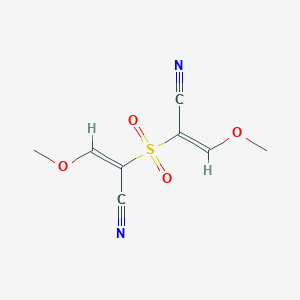
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
